5-(Tetrahydro-2H-pyran-4-yl)-1H-indole
Overview
Description
“5-(Tetrahydro-2H-pyran-4-yl)-1H-indole” is a chemical compound. However, there is limited information available about this specific compound. It contains a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom1. It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring1.
Synthesis Analysis
There is limited information available on the specific synthesis of “5-(Tetrahydro-2H-pyran-4-yl)-1H-indole”. However, compounds with similar structures have been synthesized. For example, a compound with a tetrahydropyran group has been used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds2. Another study describes the synthesis of highly substituted 4H-pyran derivatives, which are similar to the tetrahydropyran group in the compound of interest3.Molecular Structure Analysis
The molecular structure of “5-(Tetrahydro-2H-pyran-4-yl)-1H-indole” is not readily available. However, the compound likely contains a tetrahydropyran ring attached to an indole group. The tetrahydropyran ring is a six-membered ring with one oxygen atom, and the indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring4.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “5-(Tetrahydro-2H-pyran-4-yl)-1H-indole”. However, compounds with similar structures have been involved in various chemical reactions. For example, a compound with a tetrahydropyran group has been used in Suzuki coupling reactions2. Another study describes the synthesis of highly substituted 4H-pyran derivatives, which are similar to the tetrahydropyran group in the compound of interest3.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Tetrahydro-2H-pyran-4-yl)-1H-indole” are not readily available. However, a compound with a similar tetrahydropyran group, 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane, has a molecular weight of 212.10 g/mol5.Scientific Research Applications
Synthesis Techniques and Chemical Properties
Silicon-Directed Cyclizations : The compound has been utilized in silicon-directed oxa-Pictet-Spengler cyclizations, leading to the synthesis of tetrahydro-pyrano[3,4-b]indoles. This process has demonstrated the versatility of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole in forming dimeric products under specific conditions (Zhang et al., 2005).
Crystal Structure Analysis : Detailed crystal structure analyses have been conducted on derivatives of this compound, revealing diverse molecular conformations and intermolecular interactions. These studies contribute to a deeper understanding of its chemical behavior and potential applications (Sabari et al., 2013).
Synthetic Pathways : Innovative synthetic pathways have been developed for compounds containing the 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole structure. These methods emphasize the adaptability and efficiency of this compound in various synthetic contexts (Liu et al., 2010).
Applications in Medicinal Chemistry
Pharmacological Activities : The indole motif, a key component of 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole, is crucial in medicinal chemistry due to its presence in biologically active natural products. Compounds with this structure have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).
Drug Design and Molecular Docking : The compound has been involved in the synthesis of new molecular structures with potential biological activity. Molecular docking studies have been performed to predict interactions with target proteins, indicating its relevance in drug design (Reddy et al., 2022).
Synthesis of Biologically Active Compounds : The compound is a key precursor in synthesizing biologically active compounds. Its derivatives have been synthesized, and their potential therapeutic applications explored, such as in cancer treatment and antioxidant activities (Rathod & Biradar, 2018).
Safety And Hazards
The safety and hazards of “5-(Tetrahydro-2H-pyran-4-yl)-1H-indole” are not readily available. However, compounds with similar structures may have safety considerations. For example, a compound with a tetrahydropyran group, 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is harmful if swallowed and toxic to aquatic life with long-lasting effects6.
Future Directions
The future directions for research on “5-(Tetrahydro-2H-pyran-4-yl)-1H-indole” are not readily available. However, compounds with similar structures have been studied for their potential applications. For example, 4H-pyran derivatives have been found to interact with DNA, suggesting potential applications in drug design3. Additionally, compounds with a tetrahydropyran group have been used in the synthesis of heteroaryl scaffolds, suggesting potential applications in medicinal chemistry2.
properties
IUPAC Name |
5-(oxan-4-yl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13-12(3-6-14-13)9-11(1)10-4-7-15-8-5-10/h1-3,6,9-10,14H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIURSQGQFJLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679986 | |
Record name | 5-(Oxan-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |
CAS RN |
885273-27-8 | |
Record name | 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Oxan-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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